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Compound of Interest

Compound Name: BMS961

Cat. No.: B15545142

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of
BMS-986165, a selective allosteric inhibitor of tyrosine kinase 2 (TYK2), in various preclinical
mouse models. The information is compiled from several studies to guide researchers in
designing their own experiments.

Mechanism of Action

BMS-986165, also known as Deucravacitinib, is a highly potent and selective inhibitor of TYK2.
It functions by binding to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing it in an
inactive conformation. This allosteric inhibition prevents downstream signaling of key cytokines,
including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type | Interferons (IFNs). These
cytokines are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.
By blocking these pathways, BMS-986165 effectively modulates the differentiation and function
of immune cells such as CD4+ T cells.[1]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by BMS-986165.
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BMS-986165 inhibits TYK2-mediated signaling.
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The following tables summarize the dosages and administration details of BMS-986165 used in

various murine models.

Table 1: Dosage and Administration in Psoriasis Models

Administr Dosing
Mouse Model ] ] Referenc
) . Dosage ation Frequenc Vehicle
Strain Induction e
Route y
10%
DMSO,
6-8 week
o 40%
old Imiquimod- Oral ]
) 30 mg/kg Daily PEG300, [2]
C57BL/6 induced gavage
5% Tween-
female
80, 45%
saline
IL-23- 7.5, 15, EtOH: TPG
Not ) Oral Twice daily
- driven and 30 S:PEG300 [3]
Specified ) gavage (BID)
acanthosis  mg/kg (5:5:90)
Table 2: Dosage and Administration in Colitis Models
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Administr Dosing
Mouse Model . . Referenc
. . Dosage ation Frequenc Vehicle
Strain Induction e
Route y
anti-CD40
) Not Not Not Not
SCID antibody- - . . " [41[5][6]
) specified specified specified specified
induced
Table 3: Dosage and Administration in Lupus Models
Administr Dosing
Mouse Model ] . Referenc
] . Dosage ation Frequenc Duration
Strain Induction e
Route y
NZB/W _
Spontaneo 10 mpk Once daily
lupus- Oral (PO) 16 weeks [4]
us (mg/kg) (QD)
prone
Female
NZB/W Spontaneo  Not Not Chronic Not (5176]
lupus- us specified specified dosing specified
prone
Table 4: General Pharmacokinetic and Efficacy Studies
Administr Dosing .
Mouse Study . Observati Referenc
. Dosage ation Frequenc
Strain Type on e
Route y
Reduced
IL-12 and
Not IFN-y 1land 10 Not Not
. : " . IL-18- (5]
Specified production mg/kg specified specified )
induced
IFN-y
Experimental Protocols
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Below are detailed methodologies for key experiments cited in the literature.

Imiquimod-Induced Psoriasis Model

This protocol describes the induction of psoriasis-like skin inflammation in mice and treatment
with BMS-986165.

Workflow Diagram
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Workflow for the imiquimod-induced psoriasis model.

Materials:

6-8 week old C57BL/6 female mice

Imiguimod cream (5%)

BMS-986165

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[2]
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Oral gavage needles

Procedure:

Acclimatization: Allow mice to acclimate to the housing facility for at least one week prior to
the experiment.[2]

Day 0 - Hair Removal: Anesthetize the mice and shave a designated area on their backs to
expose the skin.[2]

Days 1-7 - Psoriasis Induction: Apply a daily topical dose of imiquimod cream to the shaved
area to induce psoriasis-like skin inflammation. A control group can receive a sham treatment
like vaseline.

Days 1-6 - Treatment Administration: Prepare BMS-986165 in the chosen vehicle to the
desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose). Administer the BMS-986165
solution or vehicle control to the respective groups via oral gavage.[2]

Monitoring: Daily, monitor and score the severity of skin inflammation using a standardized
scoring system such as the Psoriasis Area and Severity Index (PASI), evaluating erythema,
scaling, and skin thickness.

Day 7 - Sample Collection: Euthanize the mice and collect skin tissue and blood samples for
further analysis, such as histopathology, cytokine analysis, and flow cytometry.[2]

IL-23-Driven Acanthosis Model

This model evaluates the efficacy of BMS-986165 in an IL-23-induced skin inflammation model.

Procedure:

Model Induction: Administer intradermal injections of IL-23 into the ears of the mice every
other day from day 0 through day 9 of the study. This induces epidermal hyperplasia
(acanthosis) and inflammatory cellular infiltration.[3]

Treatment: Administer BMS-986165 (at 7.5, 15, and 30 mg/kg) or vehicle
(EtOH:TPGS:PEG300, 5:5:90) twice daily by oral gavage. The first dose is given the evening
before the first IL-23 injection.[3]
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e Positive Control: An anti-IL-23 adnectin (3 mg/kg) can be administered subcutaneously
approximately 1 hour prior to the first IL-23 injection and then twice a week thereafter as a
positive control.[3]

e Analysis: At the end of the study, assess the level of acanthosis. Quantitative polymerase
chain reaction (QPCR) analysis of skin biopsies can be performed to measure the expression
of inflammatory cytokines like IL-17A and 1L-21.[3]

Lupus Nephritis Model

This protocol outlines the long-term treatment of lupus-prone mice with BMS-986165.
Procedure:

e Animal Model: Use NZB/W lupus-prone mice, which spontaneously develop a disease
resembling human systemic lupus erythematosus (SLE).

o Treatment: Administer BMS-986165 (e.g., 10 mg/kg) orally once daily for an extended
period, such as 16 weeks.[4]

e Monitoring and Endpoints: Monitor the mice for signs of disease progression, including
proteinuria. At the end of the study, assess for nephritis and other disease endpoints. This
can include histological analysis of the kidneys to evaluate tubulointerstitial and glomerular
nephritis.[4][5] The expression of Type | interferon-dependent genes can also be measured
as a pharmacodynamic marker.[4][6]

Formulation and Solubility

BMS-986165 can be formulated for oral administration in mice using various vehicles. A
common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Another reported vehicle is a solution of ethanol, TPGS (d-a-tocopheryl polyethylene glycol
1000 succinate), and PEG300 in a 5:5:90 ratio.[3] For in vitro studies, BMS-986165 can be
dissolved in DMSO.[7]

Conclusion

BMS-986165 has demonstrated robust efficacy in various preclinical murine models of
autoimmune diseases when administered orally. The dosages typically range from 1 to 30
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mg/kg, administered once or twice daily. The specific dose and administration schedule should
be optimized based on the specific mouse model and experimental goals. These notes provide
a foundation for researchers to design and execute their own studies involving BMS-986165 in
mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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